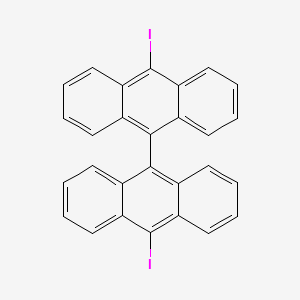
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid typically involves the polymerization of ethylene oxide followed by the introduction of a carboxylic acid group at one end of the polymer chain. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed and polymerized in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid group, resulting in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid involves its ability to interact with various molecular targets and pathways. The compound’s long polyethylene glycol chain allows it to form hydrogen bonds and interact with hydrophilic surfaces, enhancing the solubility and stability of the molecules it is attached to. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can be compared with other polyethylene glycol derivatives, such as:
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: This compound has a longer polyethylene glycol chain and is used in similar applications but may offer different solubility and stability properties.
The uniqueness of this compound lies in its specific chain length and functional group, which confer distinct properties and applications compared to other polyethylene glycol derivatives.
Eigenschaften
CAS-Nummer |
477775-62-5 |
|---|---|
Molekularformel |
C23H46O11 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexanoic acid |
InChI |
InChI=1S/C23H46O11/c1-26-7-8-28-11-12-30-15-16-32-19-20-34-22-21-33-18-17-31-14-13-29-10-9-27-6-4-2-3-5-23(24)25/h2-22H2,1H3,(H,24,25) |
InChI-Schlüssel |
FIIJHOIACANQKS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
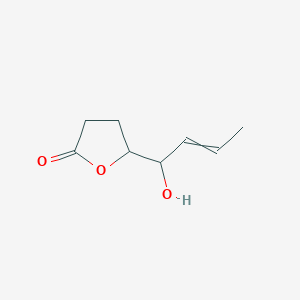
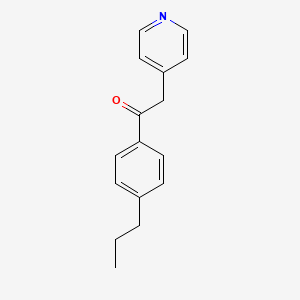
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
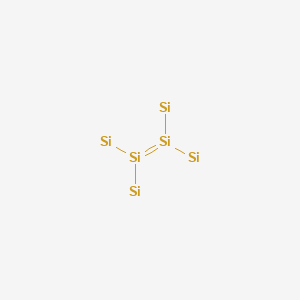
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)
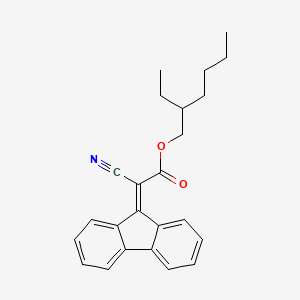


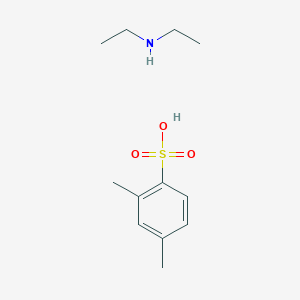
![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
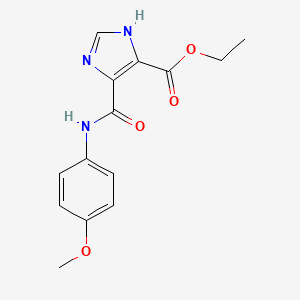
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
